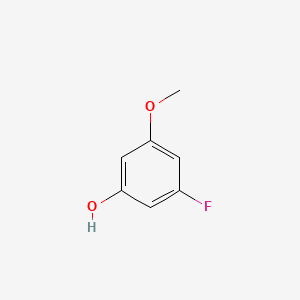

3-Fluoro-5-methoxyphenol

Descripción

Overview of Fluorinated Phenols in Organic Chemistry and Related Fields

The introduction of fluorine into organic molecules, a process known as fluorination, can dramatically alter their physical, chemical, and biological properties. rsc.org In the context of phenols, fluorination can enhance acidity, lipophilicity, and metabolic stability. ontosight.aiontosight.ai These modifications are highly desirable in drug discovery, as they can lead to improved potency, better membrane permeability, and reduced rates of metabolic degradation. ontosight.ai

The strategic placement of fluorine atoms on a phenol (B47542) ring can also influence the molecule's reactivity in subsequent chemical transformations. organic-chemistry.org For instance, the electron-withdrawing nature of fluorine can activate the aromatic ring for certain types of reactions or direct incoming substituents to specific positions. ontosight.ai Researchers have developed various methods for the synthesis of fluorinated phenols, including electrophilic fluorination using reagents like Selectfluor™. arkat-usa.org

Significance of Methoxyphenol Scaffolds in Chemical Synthesis

Methoxyphenol scaffolds are prevalent in a wide array of natural products and synthetic compounds with significant biological activity. nih.gov The methoxy (B1213986) group, an electron-donating substituent, can influence the electronic environment of the phenol ring and participate in hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. iucr.org

In chemical synthesis, the methoxy group can serve as a protecting group for the more reactive hydroxyl group of the phenol. mdpi.com This allows for chemical modifications to other parts of the molecule without affecting the phenol. The methoxy group can later be cleaved to reveal the free hydroxyl group, a process known as demethylation, often using reagents like boron tribromide. mdpi.com This versatility makes methoxyphenol derivatives valuable intermediates in the multi-step synthesis of complex organic molecules. mdpi.com

Current Research Landscape of 3-Fluoro-5-methoxyphenol and its Derivatives

Current research on this compound and its derivatives primarily focuses on its role as a versatile building block in the synthesis of novel compounds with potential therapeutic or agricultural applications. lookchem.com Its unique substitution pattern makes it an attractive starting material for creating a diverse range of more complex structures. lookchem.com

For example, derivatives of this compound are being investigated for their potential as anti-inflammatory agents and for their ability to inhibit the growth of certain cancer cells. smolecule.com The presence of both the fluoro and methoxy groups allows for fine-tuning of the electronic and steric properties of the final products, which is a key aspect of modern drug design. lookchem.com While specific, large-scale studies on this compound itself are not extensively documented in publicly available literature, its inclusion in chemical supplier catalogs and its use as a reactant in patented synthetic routes point to its ongoing importance in the research and development of new chemical entities. lookchem.comangenechemical.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-5-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSGINYGAPVVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680258 | |

| Record name | 3-Fluoro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850793-25-8 | |

| Record name | 3-Fluoro-5-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 5 Methoxyphenol

Established Synthetic Routes for 3-Fluoro-5-methoxyphenol

The foundational methods for synthesizing this compound rely on classical organic reactions starting from commercially available precursors. These routes are characterized by their procedural simplicity, though they may require specific conditions to ensure high yields and purity.

Synthesis from 1-chloro-3-fluoro-5-methoxybenzene

One primary route involves the conversion of 1-chloro-3-fluoro-5-methoxybenzene. This synthesis is predicated on the nucleophilic aromatic substitution (SNAr) of the chloride atom with a hydroxyl group. The presence of the fluorine and methoxy (B1213986) groups on the aromatic ring influences the reactivity of the aryl chloride. For the reaction to proceed, it typically requires forcing conditions, such as high temperatures and pressures, in the presence of a strong base like sodium hydroxide (B78521). The reaction mechanism involves the attack of a hydroxide ion on the carbon atom bearing the chlorine, followed by the elimination of the chloride ion to yield the final phenol (B47542) product.

Synthesis from 3,5-dimethoxyfluorobenzene

An alternative established pathway begins with 3,5-dimethoxyfluorobenzene. This method requires the selective mono-demethylation of one of the two methoxy groups to yield the desired phenol. This transformation is a common strategy in the synthesis of phenols from their corresponding methyl ethers. Reagents such as strong protic acids (e.g., hydrogen bromide) or Lewis acids (e.g., boron tribromide) are often employed for this purpose. The key challenge in this synthesis is achieving selectivity to prevent the demethylation of both methoxy groups, which would result in the dihydroxy derivative. Careful control of reaction stoichiometry and conditions is essential to favor the formation of this compound.

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry offers more sophisticated and efficient methods for the synthesis of aryl ethers and phenols, including this compound. These advanced strategies often employ transition metal catalysis to achieve higher yields, better functional group tolerance, and milder reaction conditions.

Copper-catalyzed Reactions in Aryloxy Phenol Synthesis

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a significant strategy for forming carbon-oxygen (C-O) bonds to synthesize aryloxy phenols. nih.govencyclopedia.pub The classical Ullmann reaction involved the coupling of an aryl halide with an alcohol or phenol at high temperatures with a stoichiometric amount of copper. wikipedia.org Modern variations have improved this process significantly, using catalytic amounts of a copper salt (e.g., CuI, CuBr, CuCl) in the presence of a ligand and a base. nih.govmdpi.com

These reactions are versatile, allowing for the coupling of various aryl halides with phenols. nih.gov Ligands such as N,N-dimethylglycine or picolinic acid can accelerate the reaction and allow for lower temperatures. nih.govorganic-chemistry.org The choice of base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is also crucial for the reaction's success. mdpi.com This methodology is a powerful tool for constructing the core structure of aryloxy phenols.

Table 1: Components in Modern Copper-Catalyzed C-O Coupling Reactions

| Component | Examples | Role |

|---|---|---|

| Copper Source | CuI, CuBr, CuO-NPs | Catalyst |

| Aryl Halide | Aryl iodides, bromides, chlorides | Electrophile |

| Nucleophile | Phenols, Alcohols | Nucleophile |

| Ligand | N,N-dimethylglycine, Picolinic acid | Accelerates reaction |

| Base | Cs₂CO₃, K₂CO₃, KOH | Deprotonates nucleophile |

| Solvent | DMF, DMSO, Dioxane | Reaction medium |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorinated Aryl Ethers

Nucleophilic aromatic substitution (SNAr) is a key mechanism for synthesizing fluorinated aryl ethers. acs.org This reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pubuomustansiriyah.edu.iq A nucleophile attacks an electron-deficient aromatic ring that is substituted with a good leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iq In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

The reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (such as -NO₂, -CF₃, or -CN) positioned ortho or para to the leaving group is essential to stabilize the negative charge of the intermediate and facilitate the reaction. acs.orgpressbooks.pub In many cases, fluorine itself can act as an excellent leaving group in SNAr reactions, a counterintuitive fact given the strength of the C-F bond. This "element effect" is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. imperial.ac.uk This approach provides a general and practical route to various aryl ethers. acs.orgresearchgate.net

Palladium-mediated Cross-coupling Reactions

Palladium-catalyzed cross-coupling reactions have become one of the most powerful tools in modern organic synthesis for forming C-O bonds. rsc.org The Buchwald-Hartwig amination protocol has been extended to the formation of aryl ethers, providing a versatile and highly efficient method for coupling aryl halides and pseudohalides with a wide range of alcohols and phenols. beilstein-journals.orgnih.gov

These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a bulky, electron-rich phosphine (B1218219) ligand like Xantphos. beilstein-journals.orgnih.gov A strong base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the alcohol or phenol, generating the active nucleophile. nih.govnih.gov This methodology is known for its broad substrate scope, excellent functional group tolerance, and the ability to be performed under relatively mild conditions. rsc.orgbeilstein-journals.org It represents a significant advancement over traditional methods, enabling the synthesis of complex aryl ethers that were previously difficult to access. nih.gov

Table 2: Key Components in Palladium-Mediated C-O Cross-Coupling

| Component | Examples | Function |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst |

| Ligand | Xantphos, Biaryl phosphines | Stabilizes the catalyst and facilitates the reaction cycle |

| Aryl Electrophile | Aryl chlorides, bromides, iodides, triflates | The electrophilic coupling partner |

| Nucleophile | Primary & secondary alcohols, phenols | The nucleophilic coupling partner |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Generates the alkoxide or phenoxide nucleophile |

| Solvent | Dioxane, Toluene, THF | Provides the reaction medium |

Synthesis of Precursors and Intermediates for this compound

The synthesis of this compound often relies on the preparation and modification of key precursors and intermediates. The strategic synthesis of these building blocks is crucial for achieving the desired substitution pattern on the aromatic ring.

Synthesis of (3-Fluoro-5-methoxyphenyl)methanol

(3-Fluoro-5-methoxyphenyl)methanol serves as a versatile intermediate. sigmaaldrich.comsigmaaldrich.comchemspider.com A common synthetic route to this alcohol involves the reduction of the corresponding benzoic acid derivative, 3-fluoro-5-methoxybenzoic acid. This transformation can be efficiently achieved using reducing agents such as borane-dimethylsulfide complex in an appropriate solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com This method is widely used for the reduction of carboxylic acids to alcohols under relatively mild conditions.

Table 1: Properties of (3-Fluoro-5-methoxyphenyl)methanol

| Property | Value |

|---|---|

| CAS Number | 914637-27-7 sigmaaldrich.com |

| Molecular Formula | C8H9FO2 chemspider.com |

| Molecular Weight | 156.16 g/mol sigmaaldrich.com |

| Boiling Point | 229.1±25.0 °C at 760 mmHg sigmaaldrich.com |

Synthesis of 3-Fluoro-5-methoxyphenylhydrazine

Arylhydrazines are important precursors, particularly for the synthesis of indole (B1671886) rings via Fischer indole synthesis. The synthesis of 3-Fluoro-5-methoxyphenylhydrazine typically starts from the corresponding aniline, 3-fluoro-5-methoxyaniline. The general and well-established method involves two main steps:

Diazotization : The primary aromatic amine is treated with a source of nitrous acid, commonly sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt. chemicalbook.com

Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be used, with tin(II) chloride (SnCl2) in concentrated hydrochloric acid being a classic and effective choice. chemicalbook.com Alternatively, reduction can be achieved using sulfites, which is considered a more environmentally friendly method. google.com

The final product is often isolated as a hydrochloride salt to improve its stability. chemicalbook.comcymitquimica.com

Derivatization of 3-Fluoro-5-(trifluoromethyl)benzylamine (B121493)

While not a direct precursor to this compound, understanding the reactivity of structurally related compounds like 3-fluoro-5-(trifluoromethyl)benzylamine provides insight into the chemical possibilities of fluorinated benzylamines. Derivatization of such amines is a common strategy in medicinal chemistry and materials science.

A primary reaction for benzylamines is nucleophilic substitution. For example, N-alkylation can be performed. In one synthetic scheme, 3,5-bis(trifluoromethyl)benzylamine (B151408) undergoes a nucleophilic aromatic substitution reaction with 1-fluoro-2-nitrobenzene (B31998) to yield the corresponding N-substituted nitroaniline. mdpi.com This reaction is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com Subsequent reduction of the nitro group can provide a di-amine derivative. mdpi.com Benzylamines can also be derivatized to enhance their properties for analytical purposes, such as improving detection in mass spectrometry. nih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling the position of substituents on the aromatic ring (regioselectivity) is a fundamental challenge in the synthesis of multi-substituted arenes like this compound. The directing effects of the substituents already present on the ring dictate the outcome of subsequent reactions, such as electrophilic aromatic substitution.

In the case of a 3,5-disubstituted benzene (B151609) ring containing a fluorine atom and a methoxy group, their electronic properties are key.

Methoxy Group (-OCH3) : This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Fluorine Atom (-F) : This is a deactivating, ortho, para-directing group. It is deactivating due to its strong inductive electron-withdrawing effect but directs ortho and para because of its ability to donate electron density through resonance.

When both groups are present, as in a precursor like 1-fluoro-3,5-dimethoxybenzene, a subsequent reaction (e.g., demethylation or hydroxylation) would be influenced by both. The powerful activating effect of the methoxy groups would strongly direct incoming electrophiles to the positions ortho to them (C2, C4, C6).

Achieving high regioselectivity in the direct fluorination of phenols can be difficult, often resulting in mixtures of ortho- and para-isomers. tandfonline.com To overcome this, synthetic strategies often employ protecting groups to block certain positions and direct the fluorination to the desired site. For instance, bulky tert-butyl groups can be used to shield the ortho positions, allowing for selective fluorination at the para position. tandfonline.com The regioselectivity of reactions involving substituted aryne intermediates is also heavily influenced by the nature and position of substituents like fluorine. jst.go.jp The distortion of the aryne triple bond caused by a substituent can lead to preferential attack by a nucleophile at the more linear carbon atom. jst.go.jp

Stereoselectivity , which deals with the three-dimensional arrangement of atoms, is not a factor in the synthesis of the achiral this compound molecule itself. However, it becomes critically important when chiral derivatives are synthesized or when stereoselective methods are employed. For example, the use of chiral Lewis bases in frustrated Lewis pair (FLP) chemistry can induce stereoselectivity in C-F bond activation reactions, allowing for the creation of stereoenriched fluorinated compounds. semanticscholar.org

Table 2: List of Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C7H7FO2 | 850793-25-8 nih.gov |

| (3-Fluoro-5-methoxyphenyl)methanol | C8H9FO2 | 914637-27-7 sigmaaldrich.com |

| 3-Fluoro-5-methoxyphenylhydrazine | C7H9FN2O | Not readily available |

| 3-Fluoro-5-(trifluoromethyl)benzylamine | C8H7F4N | Not readily available |

| 1-Fluoro-2-nitrobenzene | C6H4FNO2 | 1493-27-2 mdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the connectivity and chemical environment of atoms. For 3-Fluoro-5-methoxyphenol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) protons, the phenolic hydroxyl proton, and the three aromatic protons. The electronegativity of the fluorine and oxygen atoms significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum. chemistrysteps.com

The hydroxyl proton (OH) typically appears as a broad singlet whose chemical shift is dependent on solvent, concentration, and temperature. The methoxy group protons (-OCH₃) will present as a sharp singlet, as they have no adjacent protons to couple with. The three aromatic protons (H-2, H-4, and H-6) form a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OH | ~5.0-6.0 | Broad Singlet (br s) | N/A |

| -OCH₃ | ~3.77 | Singlet (s) | N/A |

| H-2 | ~6.4-6.6 | Doublet of Doublets (dd) or Multiplet (m) | 3JH-F ≈ 8-10 Hz, 4JH-H ≈ 2-3 Hz |

| H-4 | ~6.3-6.5 | Triplet (t) or Multiplet (m) | 4JH-F ≈ 5-7 Hz, 4JH-H ≈ 2-3 Hz |

| H-6 | ~6.3-6.5 | Doublet of Doublets (dd) or Multiplet (m) | 3JH-F ≈ 8-10 Hz, 4JH-H ≈ 2-3 Hz |

The proton-decoupled ¹³C NMR spectrum of this compound should display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the attached atoms, with carbons bonded to electronegative oxygen and fluorine atoms appearing significantly downfield. libretexts.org A key feature is the splitting of carbon signals due to coupling with the fluorine nucleus (C-F coupling), which is invaluable for assignment. The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹JC-F), while other carbons will show smaller two-, three-, or four-bond couplings. oregonstate.edu

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

|---|---|---|

| -OCH₃ | ~55.5 | Small or None |

| C-4 | ~102 | 3JC-F ≈ 5-10 Hz |

| C-2 | ~105 | 2JC-F ≈ 20-25 Hz |

| C-6 | ~108 | 2JC-F ≈ 20-25 Hz |

| C-1 (C-OH) | ~158 (d) | 3JC-F ≈ 10-15 Hz |

| C-5 (C-OCH₃) | ~162 (d) | 3JC-F ≈ 10-15 Hz |

| C-3 (C-F) | ~164 (d) | 1JC-F ≈ 240-250 Hz |

¹⁹F NMR spectroscopy is highly sensitive and provides direct information about the chemical environment of the fluorine atom. rsc.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it yields sharp signals over a wide chemical shift range. nih.gov For this compound, a single resonance is expected. This signal will be split into a multiplet, specifically a triplet of triplets or a doublet of doublets, due to coupling with the ortho protons (H-2, H-4) and the meta proton (H-6). The typical chemical shift for an aryl fluoride (B91410) falls within a well-established range.

The predicted chemical shift for the fluorine atom in this compound is expected to be in the range of -110 to -135 ppm relative to a standard like CFCl₃.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. vscht.cz

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups. The phenolic O-H group will produce a strong, broad absorption band. The aromatic ring will be identified by C-H and C=C stretching vibrations. The methoxy and fluoro substituents also have characteristic absorptions. libretexts.org

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |

| C-H Stretch | -OCH₃ | 2850 - 3000 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Aryl Ether (C-O-C) | 1200 - 1275 (asymmetric) & 1000-1075 (symmetric) | Strong |

| C-O Stretch | Phenol | ~1200 | Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1400 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions of the benzene (B151609) ring. For substituted phenols, two primary absorption bands are typically observed. The presence of the hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F) groups, all of which are auxochromes (color-enhancing groups), is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The absorption maxima for 4-methoxyphenol, a related compound, are observed at 222 nm and 282 nm. sielc.com It is anticipated that this compound would exhibit absorption maxima at similar wavelengths, likely in the range of 220-230 nm and 280-290 nm .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Experimental mass spectrometry data detailing the fragmentation analysis of this compound is not extensively published. However, the molecular weight of the compound is 142.13 g/mol . nih.gov Computational tools provide predicted mass-to-charge ratios (m/z) for various adducts of the molecule, which are useful in identifying the compound in mass spectrometry analyses.

Table 2: Predicted Mass-to-Charge Ratios for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]+ | 143.05029 |

| [M+Na]+ | 165.03223 |

| [M-H]- | 141.03573 |

| [M+NH4]+ | 160.07683 |

| [M+K]+ | 181.00617 |

| [M]+ | 142.04246 |

Data sourced from PubChem CID 52180821. uni.lu

The fragmentation of this compound under electron ionization (EI) would be expected to follow patterns characteristic of phenols and anisoles. Common fragmentation pathways include the loss of a methyl radical (•CH3, 15 Da) from the methoxy group to form a stable ion, and the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the phenolic ring.

For comparison, the experimental electron ionization mass spectrum of 4-fluorophenol (B42351) shows a prominent molecular ion peak (M+) at m/z 112, with major fragment ions observed at m/z 84, 83, and 64, corresponding to losses of CO, CHO, and other fragments. nist.govnih.gov This suggests that similar fragmentation processes involving the aromatic ring would likely occur for this compound.

X-ray Diffraction (XRD) for Crystalline Derivatives

As of the current literature survey, there is no publicly available X-ray diffraction data for this compound or its simple crystalline derivatives. Therefore, information regarding its crystal system, space group, unit cell dimensions, and detailed molecular geometry in the solid state cannot be provided at this time. The determination of its crystal structure would require future experimental work involving single-crystal X-ray diffraction analysis.

Reactivity and Derivatization of 3 Fluoro 5 Methoxyphenol

Electrophilic Aromatic Substitution Reactions

The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are activating, ortho-, para-directing substituents, while the fluorine (-F) atom is a deactivating, ortho-, para-directing group. The combined effect of these groups governs the regioselectivity of electrophilic aromatic substitution reactions. The hydroxyl group is a stronger activating group than the methoxy group. Therefore, electrophilic attack is expected to occur at positions ortho and para to the hydroxyl group.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile by the aromatic ring's pi electrons, forming a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com This is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.commnstate.edu In the final step, a proton is removed from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the aromatic ring, typically using a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.comlkouniv.ac.in

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. masterorganicchemistry.comlkouniv.ac.in

The directing effects of the substituents on 3-fluoro-5-methoxyphenol are summarized in the table below.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| 2 | Ortho to -OH and -OCH3, Meta to -F | Highly Activated |

| 4 | Ortho to -OCH3, Para to -OH, Meta to -F | Highly Activated |

| 6 | Ortho to -OH, Meta to -OCH3 and -F | Activated |

Based on these directing effects, electrophilic substitution is most likely to occur at the 2- and 4-positions.

Nucleophilic Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various nucleophilic reactions. The presence of electron-withdrawing groups, such as the fluorine atom, can increase the acidity of the phenol (B47542).

Nucleophilic aromatic substitution can occur on aryl halides, particularly when activated by strongly electron-attracting groups in the ortho and/or para positions. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.org

Reactions Involving the Methoxy Group (e.g., Demethylation)

The methoxy group is generally stable, but its cleavage to form a hydroxyl group, known as O-demethylation, can be achieved under specific and often harsh conditions. chem-station.com This reaction is significant in synthetic chemistry as it can unmask a reactive hydroxyl group.

Common reagents for O-demethylation include:

Boron tribromide (BBr3): A powerful Lewis acid that is highly effective for cleaving ethers. The reaction is typically performed at low temperatures. chem-station.com

47% Hydrobromic acid (HBr): A strong Brønsted acid that cleaves ethers upon heating. chem-station.com

Aluminum chloride (AlCl3): A strong Lewis acid that can also be used for demethylation, often with improved methods to enhance its effectiveness. chem-station.com

The choice of demethylating agent depends on the presence of other functional groups in the molecule. Human cytochrome P450 enzymes have also been shown to catalyze the O-demethylation of methoxyflavones. nih.gov

Formation of Ethers and Esters

The phenolic hydroxyl group of this compound can be readily converted into ethers and esters.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. masterorganicchemistry.com This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.com

A general process for the synthesis of ethers involves reacting an alcohol with an organic halide. google.com Recent methods have also explored the reduction of esters directly to ethers. youtube.com

Esterification: Esters can be formed by reacting the phenol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a base.

Condensation Reactions (e.g., Schiff Base Formation)

While the phenolic ring itself does not directly participate in condensation reactions like Schiff base formation, derivatives of this compound can be utilized. For instance, an amino-substituted derivative of a similar compound, 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, has been used to synthesize novel Schiff bases. nih.gov

Schiff bases are typically formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). researchgate.netscience.gov This reaction involves the formation of a carbon-nitrogen double bond, also known as an azomethine or imine group. science.gov The formation of Schiff bases is often reversible and can be driven to completion by removing the water formed during the reaction. nih.gov

Cross-Coupling Reactions for Advanced Architectures

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com While direct cross-coupling with the phenolic hydroxyl group is not typical, this compound can be converted into a suitable coupling partner, such as a triflate or a halide.

Common cross-coupling reactions include:

Suzuki-Miyaura Coupling: Couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.

Negishi Coupling: Involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov

Hiyama Coupling: Utilizes an organosilicon compound and an organic halide, activated by a fluoride (B91410) source and catalyzed by palladium. mdpi.com

Sonogashira Coupling: A coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com

These reactions allow for the introduction of a wide variety of substituents onto the aromatic ring, enabling the synthesis of complex molecules with advanced architectures. For example, polyfluorinated biphenyls have been synthesized via palladium-catalyzed cross-coupling reactions of lithium polyfluorophenyltrimethoxyborates with 4-fluoroiodobenzene. researchgate.net

Computational Chemistry and Theoretical Studies of 3 Fluoro 5 Methoxyphenol

Computational chemistry provides a powerful lens through which the molecular properties and reactivity of 3-Fluoro-5-methoxyphenol can be understood at an atomic level. Theoretical studies, employing a range of computational methodologies, offer insights into its electronic structure, spectroscopic characteristics, intermolecular interactions, and potential reaction pathways. While specific computational research on this compound is not extensively available in the public domain, a comprehensive understanding can be constructed by drawing parallels with computational studies on structurally related substituted phenols and fluoroanisole derivatives.

Applications of 3 Fluoro 5 Methoxyphenol in Specialized Chemical Fields

Medicinal Chemistry and Drug Discovery

The structural motifs present in 3-fluoro-5-methoxyphenol are of significant interest in the design of novel therapeutic agents. The fluorine atom can improve metabolic stability, increase binding affinity, and modulate the basicity of nearby functional groups, while the methoxy (B1213986) and phenol (B47542) moieties offer sites for further chemical modification.

While specific, publicly disclosed active pharmaceutical ingredients (APIs) directly synthesized from this compound are not extensively documented in readily available literature, its classification as a "Bulk Drug Intermediate" by chemical suppliers suggests its role as a starting material in the synthesis of various pharmaceutical compounds. The synthesis of complex APIs often involves multiple steps, and starting materials like this compound are crucial for introducing specific structural features, such as the fluoromethoxyphenyl group, into the final molecule.

The introduction of fluorine into a drug candidate can significantly alter its biological properties. Fluorine's high electronegativity and small size allow it to act as a bioisostere for a hydrogen atom, leading to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance the thermal and chemical stability of a molecule. The 3-fluoro-5-methoxyphenyl moiety can be incorporated into lead compounds to create fluorinated analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.

While the direct application of this compound in the synthesis of β-lactamase inhibitors is not explicitly detailed in the surveyed literature, its potential as a precursor for various enzyme inhibitors is noteworthy. The development of inhibitors often involves the synthesis of molecules that can fit into the active site of an enzyme. The unique electronic and steric properties of the 3-fluoro-5-methoxyphenyl group could be exploited to design molecules that bind with high affinity and specificity to a target enzyme.

The development of novel anticancer agents is a significant area of research where fluorinated compounds have shown considerable promise. Chalcones, which are precursors to flavonoids, are a class of compounds that have demonstrated a wide range of biological activities, including anticancer properties. nih.govnih.gov The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde. wikipedia.org

It is plausible that this compound could be utilized as a precursor for either the aromatic ketone or aldehyde required for chalcone synthesis. For instance, it could be converted to 3-fluoro-5-methoxyacetophenone. This intermediate could then be reacted with various benzaldehydes to produce a series of fluorinated and methoxylated chalcones. Research has shown that chalcones bearing fluoro and methoxy substituents can exhibit significant cytotoxic activity against various cancer cell lines. mdpi.com

Below is a table summarizing the anticancer activity of some fluorinated chalcone derivatives, illustrating the potential of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Chalcone 1 | Breast (4T1) | Moderate Activity | mdpi.com |

| Fluorinated Chalcone 2 | Breast (4T1) | Moderate Activity | mdpi.com |

| Fluorinated Chalcone 3 | Liver (HepG2) | 67.51 ± 2.26 | nih.gov |

| Bis-chalcone (2,5-difluoro) | Breast (MCF-7) | 1.9 | nih.gov |

This table is for illustrative purposes and the compounds are not directly synthesized from this compound in the cited literature, but represent the class of molecules that could potentially be accessed.

The search for new antiviral agents is another critical area of drug discovery. While direct evidence of this compound's use in synthesizing influenza A virus fusion inhibitors is not available in the reviewed literature, the structural motifs it possesses are relevant to the design of bioactive molecules. Many antiviral drugs incorporate fluorinated aromatic rings to enhance their therapeutic properties.

Research into treatments for neurological disorders has identified the glycine transporter 1 (GlyT1) as a promising target. GlyT1 inhibitors can modulate neurotransmission and have potential applications in treating conditions like schizophrenia. One such GlyT1 inhibitor is Bitopertin (RG1678). The chemical structure of Bitopertin is [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone. While this molecule contains a fluorinated pyridine ring, a detailed synthesis pathway explicitly starting from this compound is not provided in the available scientific literature.

Agrochemical Development

The strategic incorporation of fluorine and methoxy groups into the molecular framework of agrochemicals is a widely recognized approach to enhance their biological efficacy and metabolic stability. The compound this compound serves as a valuable precursor in the synthesis of various agrochemicals due to its unique substitution pattern on the phenyl ring.

Synthesis of Herbicides

While direct examples of herbicide synthesis starting from this compound are not extensively documented in publicly available research, its structural motifs are present in complex herbicidal molecules. For instance, the herbicide 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid contains a substituted 3-methoxyphenyl ring. epo.orgepo.orgwipo.int The synthesis of such complex molecules often involves multi-step processes where a substituted phenol is a key starting material.

A plausible synthetic route to incorporate the 3-fluoro-5-methoxyphenyl moiety into a pyridine-based herbicide could involve a cross-coupling reaction, such as a Suzuki or Stille coupling. In such a scenario, this compound would first be converted to a more reactive intermediate, for example, by triflation of the phenolic hydroxyl group, followed by boronation to create a boronic acid or boronate ester. This intermediate could then be coupled with a functionalized pyridine ring to construct the core structure of the herbicide. The specific reaction conditions would be optimized to ensure high yield and regioselectivity.

The development of 6-aryl-2-picolinic acid herbicides, an important subclass of auxin herbicides, has involved the synthesis of various derivatives with substituted aryl groups. nih.govnih.gov Research in this area has demonstrated that the introduction of different substituents on the phenyl ring can significantly influence the herbicidal activity and weed control spectrum. This highlights the potential of utilizing this compound to create novel picolinic acid-based herbicides with potentially enhanced properties.

Development of Fungicides

The development of novel fungicides often relies on the synthesis of molecules containing specific pharmacophores, such as the strobilurin and pyrazole moieties. niscpr.res.inmdpi.comnih.gov While direct synthesis of fungicides from this compound is not prominently reported, its structural features make it a candidate for the synthesis of new fungicidal compounds.

For instance, in the synthesis of strobilurin analogues, a substituted phenol is often reacted with a derivative containing the active toxophore, the (E)-methoxyacrylate group. asianpubs.orgnih.govgoogle.com this compound could be utilized in a similar manner, where it is coupled with a suitable backbone to generate novel strobilurin-type fungicides. The fluorine and methoxy substituents could potentially enhance the compound's binding affinity to the target enzyme, cytochrome bc1 complex, and improve its systemic properties within the plant.

Similarly, in the field of pyrazole fungicides, which are known to be effective respiration inhibitors, this compound could serve as a precursor for the synthesis of new derivatives. mdpi.comnih.gov The synthesis could involve the reaction of this compound with a pyrazole-containing intermediate to form an ether linkage, a common structural motif in this class of fungicides.

Insecticides Research

In the realm of insecticide research, the neonicotinoids represent a significant class of compounds that act on the nicotinic acetylcholine receptors of insects. nih.gov The synthesis of novel neonicotinoid analogues often involves the incorporation of various substituted aromatic rings to modulate their insecticidal activity and selectivity. mdpi.comresearchgate.netnih.gov

Materials Science

The unique combination of a fluorine atom and a methoxy group on a phenolic ring makes this compound a promising candidate for the synthesis of advanced materials with tailored properties. Its application in materials science is primarily as a precursor for high-performance polymers and as a building block for organic electronic materials.

Precursor for Polymer Synthesis

Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low dielectric constants. rsc.orgnih.gov One important class of such polymers is poly(arylene ether)s, which are typically synthesized through nucleophilic aromatic substitution reactions between a bisphenol and an activated dihalide.

This compound can be envisioned as a comonomer in the synthesis of novel fluorinated poly(arylene ether)s. nih.gov The polymerization would likely proceed via a nucleophilic substitution reaction where the phenoxide, generated from this compound, displaces a halide from an activated aromatic dihalide monomer. The incorporation of the fluoro and methoxy groups into the polymer backbone would be expected to influence the material's properties, such as its solubility, thermal stability, and dielectric performance.

The presence of the fluorine atom can enhance the polymer's thermal stability and lower its dielectric constant, while the methoxy group can improve its processability by increasing its solubility in organic solvents. The resulting polymers could find applications in microelectronics as low-k dielectric materials for interconnects, helping to reduce signal delay and power consumption in integrated circuits.

Application in Organic Light-Emitting Devices (OLEDs) through derivatives

Organic Light-Emitting Devices (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers. Triarylamine derivatives are a class of compounds widely used as hole-transporting materials in OLEDs due to their excellent electrochemical and photophysical properties. researchgate.netnih.gov

This compound can serve as a precursor for the synthesis of novel triarylamine derivatives for OLED applications. A common synthetic route to triarylamines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. In this context, this compound could be first converted into an aryl halide, for example, an aryl bromide or iodide. This functionalized intermediate can then be coupled with a diarylamine to yield a triarylamine containing the 3-fluoro-5-methoxyphenyl group.

The electronic properties of the resulting triarylamine would be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom. This substitution pattern could be used to fine-tune the HOMO and LUMO energy levels of the material, which is crucial for efficient charge injection and transport in an OLED device. Furthermore, the fluorine substituent can enhance the thermal and morphological stability of the material, leading to longer device lifetimes.

Fragrance and Flavor Chemistry (as an intermediate)

While detailed, specific applications of this compound as a direct intermediate in the synthesis of commercially significant fragrance and flavor compounds are not extensively documented in publicly available research, its chemical structure suggests its potential as a versatile building block in this field. Phenolic compounds and their derivatives are fundamental to the synthesis of many aromatic molecules. The presence of fluoro and methoxy groups on the phenol ring allows for targeted modifications to create complex aromatic structures with unique olfactory properties.

The synthesis of fragrance ingredients often involves multi-step processes where functionalized aromatic rings are key starting materials. nih.gov The strategic placement of the fluorine atom and the methoxy group on the phenol ring of this compound can influence the electronic and steric properties of molecules derived from it. These modifications can ultimately impact the final scent profile, stability, and volatility of a fragrance molecule. For instance, fluorination has been explored in the synthesis of musk fragrances to create analogs with potentially enhanced properties. nih.gov As the demand for novel scents with diverse characteristics grows, intermediates like this compound could be valuable in the synthetic chemist's toolkit for constructing new carbocyclic and heterocyclic fragrance compounds. nih.govbeilstein-journals.org

Analytical Chemistry and Sensor Development (through derivatives)

In the field of analytical chemistry, derivatives of phenolic compounds are utilized in the development of sensitive and selective sensors for environmental and health monitoring. While specific research on sensors employing derivatives of this compound is not prominent, extensive research has been conducted on sensors for the structurally similar compound, 3-methoxyphenol (3-MP). This research provides a strong indication of the potential applications for derivatives of its fluorinated counterpart.

Researchers have successfully fabricated electrochemical sensors for the detection of 3-methoxyphenol using various nanocomposites. These sensors are designed to identify and quantify the presence of this phenolic compound, which is considered a toxic environmental pollutant. semanticscholar.org

One such sensor was developed using iron oxide decorated carbon nanotube nanocomposites (Fe3O4.CNT NCs). nih.gov This sensor demonstrated the ability to selectively detect 3-methoxyphenol with a high degree of sensitivity. nih.gov The fabrication involves depositing a thin layer of the nanocomposite onto a glassy carbon electrode, which then serves as the sensing platform. nih.gov

Another approach utilized silver oxide decorated carbon black nanocomposites (Ag2O/CB NCs) for the fabrication of a 3-methoxyphenol sensor. rsc.org This sensor also exhibited high sensitivity and a low detection limit, proving its potential for reliable electrochemical detection of hazardous chemicals. rsc.orgresearchgate.net

The performance characteristics of these 3-methoxyphenol sensors are summarized in the table below. The data highlights the potential for developing similar sensor technologies based on derivatives of this compound for various analytical applications.

Table 1: Performance of Electrochemical Sensors for 3-Methoxyphenol

| Sensor Material | Linear Dynamic Range (LDR) | Limit of Detection (LOD) | Sensitivity | Reference |

|---|---|---|---|---|

| Fe3O4.CNT NCs | 90.0 pM ~ 90.0 mM | 1.0 pM | 9x10⁻⁴ µAµM⁻¹cm⁻² | semanticscholar.orgnih.gov |

| Ag2O/CB NCs | 0.09 nM to 9.0 µM | 9.73 ± 0.49 pM | 45.7278 µAµM⁻¹cm⁻² | rsc.orgresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Future Directions and Emerging Research Trends

Novel Synthetic Methodologies for Sustainable Production

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research concerning 3-Fluoro-5-methoxyphenol is expected to focus on novel synthetic methodologies that prioritize sustainability. Traditional methods for the synthesis of fluorinated phenols often involve harsh reaction conditions and the use of hazardous reagents. google.com Green chemistry principles are increasingly being applied to mitigate these issues.

Key areas of exploration for the sustainable production of this compound and its analogs may include:

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally friendly alternative to conventional chemical synthesis.

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for chemical reactions, including fluorination. pharmtech.combeilstein-journals.orgnih.gov This technology allows for precise control over reaction parameters, minimizing waste and enhancing product yield. pharmtech.com

Deoxyfluorination of Phenols: Recent advancements in deoxyfluorination reactions, which convert phenols directly to fluoroarenes, present a promising avenue for the synthesis of this compound. nih.gov These methods often utilize safer fluorinating agents and milder reaction conditions.

| Synthetic Approach | Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of enzymes for regioselective fluorination and methoxylation. |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, and automation potential. pharmtech.combeilstein-journals.orgnih.gov | Development of continuous flow reactors for the synthesis of fluorinated phenols. beilstein-journals.org |

| Deoxyfluorination | Direct conversion of readily available phenols, use of safer fluorinating agents. nih.gov | Optimization of reagents and catalysts for efficient deoxyfluorination of substituted phenols. nih.gov |

Exploration of New Biological Activities of Derivatives

The introduction of fluorine and methoxy (B1213986) groups can significantly influence the biological properties of organic molecules. While the specific biological activities of this compound derivatives are yet to be extensively studied, research on analogous compounds provides valuable insights into their potential pharmacological applications.

Future investigations are likely to explore a wide spectrum of biological activities, including:

Antimicrobial Activity: Fluorinated and methoxy-substituted aromatic compounds have demonstrated promising antibacterial and antifungal properties. mdpi.comnih.gov Screening of a library of this compound derivatives against various pathogens could lead to the discovery of novel antimicrobial agents.

Anti-inflammatory Effects: Certain methoxy-substituted phenol (B47542) derivatives have shown potent anti-inflammatory activity. rsc.org Investigating the ability of this compound analogs to modulate inflammatory pathways could be a fruitful area of research.

Enzyme Inhibition: The unique electronic properties conferred by the fluorine and methoxy groups could make derivatives of this compound effective inhibitors of specific enzymes involved in disease pathways. For instance, fluorinated compounds have been evaluated as monoamine oxidase B substrates. nih.gov

| Potential Biological Activity | Rationale based on Analogous Compounds | Research Direction |

| Antimicrobial | Fluorinated quinolones and methoxy-substituted phenols exhibit antimicrobial properties. mdpi.comnih.gov | Synthesis and screening of a diverse library of this compound derivatives against a panel of bacteria and fungi. |

| Anti-inflammatory | Methoxy-substituted phenolic compounds have demonstrated anti-inflammatory effects. rsc.org | Evaluation of the inhibitory effects of derivatives on key inflammatory mediators and enzymes. |

| Enzyme Inhibition | The electronic nature of fluorine can enhance binding affinity to enzyme active sites. nih.gov | Targeted design and synthesis of derivatives as potential inhibitors for specific enzymes implicated in diseases. |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties of molecules and to understand their interactions with biological targets, thereby guiding the design of new compounds with desired activities. For this compound and its derivatives, advanced computational modeling will be instrumental in elucidating structure-function relationships.

Future computational studies are anticipated to involve:

Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. researchgate.netijrte.org Such studies can provide insights into how fluorine and methoxy substituents influence the molecule's characteristics.

Molecular Docking: This technique can be used to predict the binding modes of this compound derivatives to the active sites of biological targets, such as enzymes and receptors. nih.govmdpi.com This information is crucial for the rational design of potent and selective inhibitors.

Quantum Chemistry: In-depth quantum-chemical studies can elucidate the impact of fluorination on the stability, polarity, and electronic properties of the aromatic ring system. beilstein-journals.org

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of molecular orbitals, electrostatic potential, and vibrational frequencies. researchgate.netijrte.org | Understanding the influence of substituents on reactivity and spectroscopic signatures. researchgate.netijrte.org |

| Molecular Docking | Prediction of binding poses and affinities of derivatives to protein targets. nih.govmdpi.com | Identification of key interactions for rational drug design and lead optimization. nih.govmdpi.com |

| Quantum Chemistry | Analysis of bond strengths, charge distribution, and intermolecular interactions. beilstein-journals.org | Elucidation of the fundamental effects of fluorination on molecular properties. beilstein-journals.org |

Integration with Flow Chemistry and Automated Synthesis

The convergence of flow chemistry and automation is revolutionizing chemical synthesis, enabling rapid and efficient production of compound libraries for high-throughput screening. The integration of these technologies will be pivotal in accelerating the exploration of this compound's chemical space.

Future research in this area will likely focus on:

Automated Flow Synthesis Platforms: The development of automated systems for the multi-step synthesis of this compound derivatives will facilitate the rapid generation of diverse chemical libraries. researchgate.net

In-line Analysis and Optimization: The incorporation of real-time analytical techniques into flow reactors will allow for rapid reaction optimization and quality control.

Telescoped Synthesis: Combining multiple synthetic steps into a single, continuous flow process without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov

| Technology | Application in this compound Research | Benefits |

| Automated Flow Synthesis | Rapid synthesis of a wide range of derivatives for biological screening. researchgate.net | Increased throughput, reduced manual labor, and improved reproducibility. |

| In-line Analytics | Real-time monitoring of reaction progress and purity. | Faster optimization of reaction conditions and enhanced process control. |

| Telescoped Synthesis | Continuous multi-step synthesis of complex derivatives from simple starting materials. nih.gov | Reduced reaction times, minimized waste, and improved overall efficiency. |

Development of Chiral Derivatives and Enantioselective Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems. The development of chiral derivatives of this compound and methods for their enantioselective synthesis will be crucial for investigating their stereospecific interactions with biological targets.

Emerging research trends in this area include:

Asymmetric Catalysis: The use of chiral catalysts to synthesize specific enantiomers of this compound derivatives will be a key focus. This includes the asymmetric synthesis of fluorinated aromatic amino acids using chiral metal complexes. nih.gov

Chiral Resolution: The separation of racemic mixtures into their constituent enantiomers using techniques such as chiral chromatography is a well-established method. nih.govwikipedia.org

Biocatalytic Resolution: The use of enzymes for the kinetic resolution of racemic mixtures offers a highly enantioselective and environmentally friendly approach. mdpi.comresearchgate.net

| Approach | Methodology | Application to this compound |

| Asymmetric Synthesis | Utilization of chiral catalysts or auxiliaries to control stereochemistry during synthesis. nih.gov | Direct synthesis of enantiomerically pure derivatives. nih.gov |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using chiral stationary phases in chromatography. nih.govwikipedia.org | Isolation of individual enantiomers for biological evaluation. nih.govwikipedia.org |

| Biocatalytic Resolution | Enzyme-catalyzed reactions that selectively convert one enantiomer of a racemic mixture. mdpi.comresearchgate.net | Green and efficient method for obtaining enantiomerically enriched compounds. mdpi.comresearchgate.net |

Conclusion

Summary of Key Research Contributions

3-Fluoro-5-methoxyphenol stands out as a synthetically valuable building block. Its importance is primarily rooted in medicinal chemistry, where it serves as a key intermediate for compounds targeting viral diseases like HCV and HIV. The strategic incorporation of a fluorine atom provides a tool for medicinal chemists to enhance the drug-like properties of lead compounds, such as metabolic stability and binding affinity. Its well-defined reactivity and multiple functionalization sites allow for its integration into complex molecular designs, particularly in the synthesis of kinase inhibitors and other biologically active heterocyclic systems.

Outlook on the Continued Importance of this compound in Chemical Science

The demand for structurally diverse and functionally optimized small molecules in drug discovery ensures the continued relevance of specialized building blocks like this compound. nih.gov As the understanding of structure-activity relationships becomes more sophisticated, the ability to precisely modify a scaffold with substituents like fluorine will remain a critical strategy. Furthermore, while its application in materials science is still emerging, the drive for new high-performance materials could see this and similar fluorinated phenols being explored for novel polymers and organic electronic materials. Its utility across different branches of chemistry cements its position as a compound of ongoing scientific interest.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Fluoro-5-methoxyphenol, and how can purity be optimized?

Methodological Answer:

- Synthetic Routes : Start with fluorination of a precursor like 5-methoxyphenol using fluorinating agents (e.g., Selectfluor®) under controlled conditions. Alternatively, employ intermediates such as (3-Fluoro-5-methoxyphenyl)acetonitrile (CAS 914637-31-3) followed by hydrolysis .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (>97% by GC) and confirm absence of byproducts (e.g., positional isomers like 2-fluoro-5-methoxy derivatives) using mass spectrometry .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : Use GC-EI-MS to confirm molecular ion ([M] at m/z 156) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated methoxyphenols?

Methodological Answer:

- Case Study : If F NMR shows unexpected splitting or coupling constants, perform 2D NMR (e.g., H-C HSQC) to assign adjacent protons and verify substitution patterns. For crystallographic ambiguity (e.g., meta vs. para fluorine), refer to X-ray diffraction data from structurally related compounds like 4-(3-Fluoro-4-methoxyphenyl)imidazole derivatives .

- Validation : Cross-reference with computational models (DFT calculations for optimized geometry and NMR chemical shift predictions) .

Q. What strategies mitigate decomposition during reactions involving this compound?

Methodological Answer:

- Stability Optimization :

Q. How can electronic effects of fluorine and methoxy substituents be quantified for reactivity studies?

Methodological Answer:

- Computational Analysis : Perform Hammett σ/σ calculations using DFT (B3LYP/6-311+G(d,p)) to assess electron-withdrawing (fluorine) and electron-donating (methoxy) effects. Compare with experimental data (e.g., reaction rates in nucleophilic aromatic substitution) .

- Experimental Probes : Use electrochemical methods (cyclic voltammetry) to measure redox potentials, correlating substituent effects with reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What are the challenges in synthesizing derivatives of this compound for medicinal chemistry applications?

Methodological Answer:

- Functionalization : Fluorine’s ortho-directing effect complicates regioselective derivatization. Use Pd-catalyzed C–H activation with directing groups (e.g., pyridine) to achieve meta-substitution .

- Biological Assay Design : For cytotoxicity studies, ensure derivatives (e.g., oxazole-carboxamides) are purified to >99% via preparative HPLC to avoid false positives from impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.